Phosphorylation Yield: 2',3'-O-Isopropylideneinosine vs. Xanthosine and 2-Mercaptoinosine Derivatives
2',3'-O-Isopropylideneinosine undergoes phosphorylation with phosphoryl chloride to yield the corresponding 5'-nucleotide in good yields [1]. In direct head-to-head comparisons under identical conditions (neat phosphoryl chloride, partial hydrolysis with small amounts of water), the 2',3'-O-isopropylidene derivative of inosine is efficiently phosphorylated, whereas the corresponding xanthosine derivative reacts very slowly and the 2-mercaptoinosine derivative fails to undergo phosphorylation entirely [1].
| Evidence Dimension | 5'-Phosphorylation Reactivity with Phosphoryl Chloride |
|---|---|
| Target Compound Data | Good yield of 5'-nucleotide |
| Comparator Or Baseline | 2',3'-O-isopropylidenexanthosine: reacts very slowly; 2',3'-O-isopropylidene-2-mercaptoinosine: phosphorylation unsuccessful |
| Quantified Difference | Qualitative reactivity: Inosine > Xanthosine >> 2-Mercaptoinosine (no reaction) |
| Conditions | Neat phosphoryl chloride, partial hydrolysis with small amount of water |
Why This Matters
This reactivity difference dictates the synthetic feasibility of generating 5'-phosphorylated inosine derivatives; users requiring inosine-based 5'-nucleotides must select the isopropylideneinosine scaffold over the xanthosine or 2-mercaptoinosine analogs, which are either too slow or completely unreactive.
- [1] Yoshikawa M, Kato T, Takenishi T. Studies of Phosphorylation. I. Phosphorylation of 2′,3′-O-Isopropylidene Nucleoside by Phosphoryl Chloride. Bulletin of the Chemical Society of Japan. 1967;40(12):2849-2853. View Source
